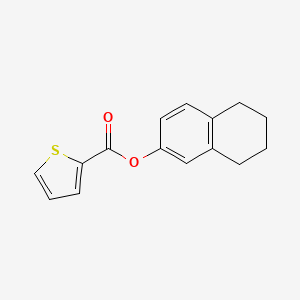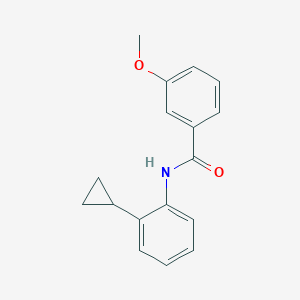
5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate, also known as THN-T, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. THN-T is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate exerts its effects through the activation of the Nrf2/ARE pathway, which is a cellular defense mechanism that protects cells against oxidative stress. 5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate activates this pathway by inducing the expression of antioxidant enzymes, which can protect cells from damage caused by reactive oxygen species.
Biochemical and Physiological Effects:
5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to improve motor function and reduce the loss of dopamine-producing neurons in animal models of Parkinson's disease. 5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, 5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate in lab experiments is its ability to activate the Nrf2/ARE pathway, which can protect cells from oxidative stress. 5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate is also relatively easy to synthesize using various methods. However, one limitation of using 5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate in lab experiments is its potential toxicity, as high doses of 5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate have been shown to be toxic to cells.
Zukünftige Richtungen
There are several future directions for research on 5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate. One area of research is the development of more efficient synthesis methods for 5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate. Another area of research is the identification of the specific mechanisms by which 5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate exerts its neuroprotective and anti-cancer effects. Additionally, further research is needed to determine the optimal dose of 5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate for therapeutic use and to assess its potential toxicity in humans.
Synthesemethoden
5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate can be synthesized using various methods, including the Pictet-Spengler reaction, which involves the condensation of an amine and an aldehyde. Another method involves the reaction of 2-thiophenecarboxylic acid with 5,6,7,8-tetrahydronaphthalen-2-amine in the presence of a coupling agent. The synthesis of 5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate has also been achieved using other methods, including the use of microwave irradiation and flow chemistry.
Wissenschaftliche Forschungsanwendungen
5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate has been studied for its potential applications in the field of medicine, particularly in the treatment of neurological disorders such as Parkinson's disease. 5,6,7,8-tetrahydro-2-naphthalenyl 2-thiophenecarboxylate has been shown to have neuroprotective effects and can prevent the loss of dopamine-producing neurons in the brain. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
5,6,7,8-tetrahydronaphthalen-2-yl thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c16-15(14-6-3-9-18-14)17-13-8-7-11-4-1-2-5-12(11)10-13/h3,6-10H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLCVRXRAMKBDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)OC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydronaphthalen-2-yl thiophene-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-methylphenyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5707888.png)
![N-ethyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5707896.png)

![methyl 2-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5707918.png)

![3-amino-4-(3-pyridinyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile](/img/structure/B5707939.png)

![6-bromo-3-chloro-N'-[(5-chloro-2-thienyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5707948.png)


![ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate](/img/structure/B5707967.png)
![3-[(3-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5707973.png)
